Acétate de guanabenz

Vue d'ensemble

Description

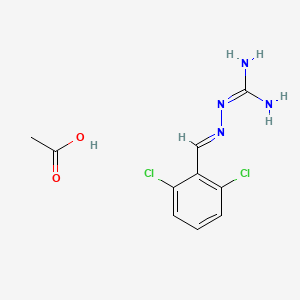

Guanabenz acetate is an antihypertensive agent for oral administration and is an aminoguanidine derivative . It’s an odorless, white to off-white, crystalline substance, sparingly soluble in water and soluble in alcohol . It’s used to treat high blood pressure (hypertension) . It’s also known by the trade name Wytensin .

Synthesis Analysis

Guanabenz can be synthesized as the acetate by the condensation reaction of 2,6-dichlorobenzaldehyde with aminoguanidine in the presence of acetic acid .

Molecular Structure Analysis

The crystal of Guanabenz acetate belongs to space group Pbca with the cell dimensions a = 13.389 (5), b = 11.007 (6), and c = 17.342 (5)Å . The planar hydrazinecarboximidamide moiety is slightly inclined to the phenyl group .

Chemical Reactions Analysis

Guanabenz acetate is a dichlorobenzene and has a role as a geroprotector . It’s the orally bioavailable, acetate salt form of guanabenz, a centrally-acting alpha-2 adrenergic receptor agonist .

Physical And Chemical Properties Analysis

Guanabenz Acetate is an alpha-2 selective adrenergic agonist used as an antihypertensive agent . Its molecular formula is C10H12Cl2N4O2 and its molecular weight is 291.13 g/mol .

In Vivo

Guanabenz acetate has been studied extensively in animal models of hypertension. Studies have shown that Guanabenz acetate is effective in reducing blood pressure in animal models of hypertension. It has also been shown to reduce the incidence of stroke in animals with hypertension.

In Vitro

Guanabenz acetate has been studied extensively in vitro as well. Studies have shown that Guanabenz acetate is able to inhibit the release of norepinephrine from neurons in vitro. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of norepinephrine.

Mécanisme D'action

Target of Action

Guanabenz acetate primarily targets the Alpha-2A adrenergic receptor and the Alpha-2B adrenergic receptor . These receptors are part of the adrenergic system, which plays a crucial role in the regulation of blood pressure. Guanabenz acts as an agonist to these receptors, meaning it binds to these receptors and activates them .

Mode of Action

The antihypertensive effect of Guanabenz is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . The decrease in sympathetic outflow leads to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz also causes a decrease in peripheral vascular resistance .

Biochemical Pathways

Guanabenz’s action on the alpha-2 adrenergic receptors leads to a decrease in the activity of adenylate cyclase. This decrease in adenylate cyclase activity then reduces the level of cyclic adenosine monophosphate (cAMP) within the cell. The reduction in cAMP levels ultimately leads to a decrease in the release of neurotransmitters from nerve endings, thus reducing sympathetic outflow .

Pharmacokinetics

Approximately 75% of an orally administered dose of Guanabenz acetate is absorbed and metabolized, with less than 1% of unchanged drug recovered from the urine . Peak plasma concentrations of unchanged drug occur between two and five hours after a single oral dose . The average half-life for Guanabenz is about 6 hours .

Result of Action

The molecular and cellular effects of Guanabenz’s action include a decrease in the release of neurotransmitters from nerve endings, a decrease in sympathetic outflow, and a decrease in peripheral vascular resistance . These effects result in a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . In addition, Guanabenz has been found to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs .

Action Environment

The action, efficacy, and stability of Guanabenz can be influenced by various environmental factors. For instance, the absorption of Guanabenz can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as kidney or liver function, which can affect the drug’s metabolism and elimination .

Activité Biologique

Guanabenz acetate has been shown to have antihypertensive, anti-inflammatory, and anticonvulsant activity in animal models. It has also been shown to have antioxidant, anti-inflammatory, and antinociceptive activity in vitro.

Biochemical and Physiological Effects

Guanabenz acetate has been shown to reduce blood pressure in animal models of hypertension. It has also been shown to reduce the incidence of stroke in animals with hypertension. In addition, Guanabenz acetate has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of norepinephrine.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Guanabenz acetate in laboratory experiments has several advantages and limitations. One advantage is that Guanabenz acetate is a relatively safe drug with few side effects. Additionally, Guanabenz acetate is a relatively inexpensive drug, making it an ideal choice for laboratory experiments. However, Guanabenz acetate is not very potent and may require higher doses to achieve the desired effect. Furthermore, Guanabenz acetate has a short half-life, which may limit its use in some laboratory experiments.

Orientations Futures

Future research on Guanabenz acetate could focus on its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research could focus on the potential use of Guanabenz acetate in combination with other drugs to treat hypertension. Other potential areas of research include the development of more potent derivatives of Guanabenz acetate and the use of Guanabenz acetate in combination with other drugs to treat other conditions. Additionally, further research could focus on the potential use of Guanabenz acetate as an adjunct to lifestyle interventions for the treatment of hypertension. Finally, further research could focus on the potential use of Guanabenz acetate to reduce the risk of cardiovascular disease in patients with hypertension.

Applications De Recherche Scientifique

Régulation de la protéostasie

L'acétate de guanabenz agit comme un régulateur de la protéostasie. Il contribue à réduire le mauvais repliement des protéines dans les cellules stressées, ce qui est crucial pour maintenir l'homéostasie et la fonction cellulaires .

Recherche en neurosciences

En tant qu'agoniste des récepteurs α2 adrénergiques et ligand du site de liaison I2 de l'imidazoline, l'this compound est utilisé dans la recherche en neurosciences pour étudier ses effets sur le système nerveux central et son potentiel en tant qu'agent antihypertenseur .

Agent anti-stéatose

Des recherches ont montré que l'this compound a une forte affinité pour HELZ2, un corégulateur transcriptionnel nucléaire. Il peut atténuer la maladie du foie gras en inhibant la stéatose médiée par Helz2 dans le foie, ce qui en fait un agent thérapeutique potentiel pour des affections comme la maladie du foie gras non alcoolique (NAFLD) .

Amélioration des thérapies à base de siRNA

L'this compound a été identifié comme améliorant l'absorption et l'efficacité des siARN (petits ARN interférents) modifiés de manière hydrophobe. Cela peut améliorer considérablement l'internalisation cellulaire et le silençage ciblé de l'ARNm, ce qui est essentiel pour les applications de thérapie génique .

Safety and Hazards

The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . It can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Propriétés

IUPAC Name |

acetic acid;2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSPBPXATWBACD-GAYQJXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5051-62-7 (Parent) | |

| Record name | Guanabenz acetate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility of 50 mg/ml in alcohol at 25 °C, In water, 11 mg/ml @ 25 °C | |

| Record name | GUANABENZ ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Guanabenz is a central alpha 2-adrenoreceptor agonist. Its antihypertensive action appears to result from a decrease in sympathetic outflow from the brain to the peripheral circulatory system following stimulation of central alpha 2-adrenoreceptors. Peripherally it has a presynaptic alpha-receptor stimulant action and a guanethidinelike neuron-blocking action. There does not appear to be a physical dependence liability of the morphine type., The affinity of guanabenz for the alpha2-adrenergic receptor is greater than that for the alpha1-adrenergic receptor. The central effects of the drug in the lower brain stem result in reduced peripheral sympathetic activity and a reduction in systolic and diastolic blood pressure. Following iv or oral administration of guanabenz in animals, an initial hypertensive response to the drug occurs and is caused by direct peripheral alpha2-adrenergic stimulated vasoconstriction; however, oral guanabenz usually does not produce an initial increase in blood pressure in hypertensive patients. Guanabenz induced bradycardia appears to result principally from central alpha2-agonist effects, although a peripheral alpha2-agonist effect on the heart may also be involved. In animals, guanabenz induced bradycardia results from inhibition of sympathetic nervous system activity and activation of cholinergic nervous system activity. Although guanabenz is not a true adrenergic blocking agent, the drug produces some postganglionic alpha (similar to guanethidine) and beta-adrenergic blockade and decreases the response to peripheral sympathetic nerve stimulation in animals. Cardiac output, left ventricular ejection fraction, and left ventricular stroke volume remain unchanged during long term therapy with the drug. | |

| Record name | GUANABENZ ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from acetonitrile, White to almost white powder | |

CAS RN |

23256-50-0 | |

| Record name | Guanabenz acetate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-dichlorophenyl)methylene]carbazamidine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANABENZ ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/443O19GK1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANABENZ ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

227-229 °C (decomposition) | |

| Record name | GUANABENZ ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

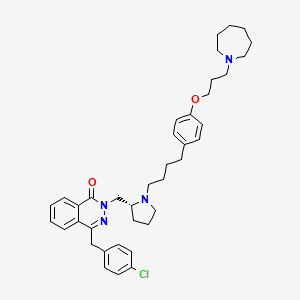

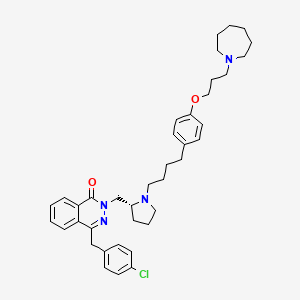

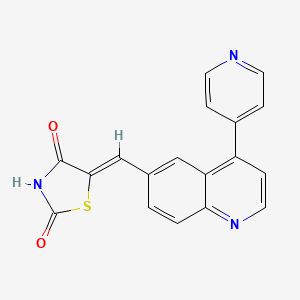

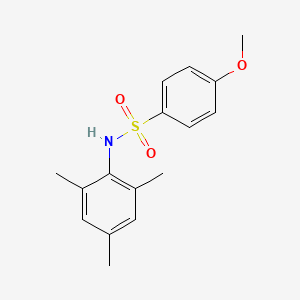

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate](/img/structure/B1672349.png)

![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)

![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)

![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)

![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)

![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)